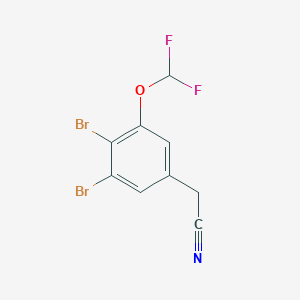

3,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile

描述

Systematic IUPAC Nomenclature and CAS Registry Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely define the substitution pattern on the aromatic ring. According to the Chemical Abstracts Service registry, this compound is assigned the unique identifier CAS number 1806348-94-6. This registry number serves as the definitive reference for the compound across all chemical databases and scientific literature.

The systematic nomenclature reflects the positioning of substituents relative to the acetonitrile group, which serves as the primary functional group. The compound name indicates that bromine atoms occupy the 3 and 4 positions of the benzene ring, while the difluoromethoxy group is located at position 5. This naming convention ensures unambiguous identification of the molecular structure and distinguishes it from other possible isomeric arrangements.

The InChI (International Chemical Identifier) key for this compound is BGKQMTLDKIUZEP-UHFFFAOYSA-N, providing a standardized text-based representation of the molecular structure. The corresponding InChI string is 1S/C9H5Br2F2NO/c10-6-3-5(1-2-14)4-7(8(6)11)15-9(12)13/h3-4,9H,1H2, which encodes the complete connectivity information of all atoms in the molecule.

Molecular Formula and Weight Validation

The molecular formula of this compound is established as C9H5Br2F2NO, representing a composition of nine carbon atoms, five hydrogen atoms, two bromine atoms, two fluorine atoms, one nitrogen atom, and one oxygen atom. This formula confirms the presence of multiple heteroatoms that contribute to the compound's distinctive chemical and physical properties.

The molecular weight has been consistently reported as 340.95 grams per mole across multiple chemical databases and suppliers. This relatively high molecular weight reflects the presence of heavy halogen atoms, particularly the two bromine substituents, which contribute significantly to the overall mass of the molecule. The precision of this molecular weight determination is crucial for analytical applications and synthesis planning.

The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is represented as N#CCC1=CC(OC(F)F)=C(Br)C(Br)=C1. This notation provides a linear representation of the molecular structure that can be interpreted by computational chemistry software for modeling and analysis purposes.

Structural Isomerism and Positional Specificity of Substituents

The structural arrangement of this compound demonstrates specific positional relationships between the functional groups that distinguish it from potential isomers. The compound exhibits a 1,2-dibrominated pattern on the benzene ring, with both bromine atoms occupying adjacent carbon positions. This vicinal arrangement creates a unique electronic environment that influences the reactivity of the molecule.

The difluoromethoxy group at position 5 provides additional structural specificity. This group, represented as -OCF2H, introduces both steric and electronic effects that differentiate this compound from related structures. The positioning of this group ortho to one of the bromine atoms and meta to the other creates an asymmetric substitution pattern that affects the overall molecular geometry and potential binding interactions.

Comparative analysis reveals that this specific substitution pattern distinguishes the compound from other isomeric possibilities. For instance, the related compound 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile represents a different positional isomer where the bromine atoms are positioned at the 2 and 4 positions rather than 3 and 4. Similarly, 2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile shows yet another arrangement with the difluoromethoxy group at position 4 instead of position 5.

Comparative Analysis with Related Halogenated Phenylacetonitrile Derivatives

The structural characteristics of this compound can be understood more comprehensively through comparison with related halogenated phenylacetonitrile derivatives. Several closely related compounds share similar molecular frameworks but differ in the positioning of halogen substituents or the nature of alkoxy groups attached to the aromatic ring.

The compound 2,3-Dibromo-5-(difluoromethoxy)phenylacetonitrile, with CAS number 1805473-73-7, represents a positional isomer where the two bromine atoms occupy the 2 and 3 positions rather than 3 and 4. This compound shares the same molecular formula C9H5Br2F2NO and molecular weight of 340.95 g/mol, demonstrating how positional isomerism maintains overall molecular composition while potentially altering chemical properties.

Another related structure, 4,5-Dibromo-2-(difluoromethoxy)phenylacetonitrile with CAS number 1806272-12-7, shows a different arrangement where the difluoromethoxy group is positioned at the 2-position and the bromine atoms occupy positions 4 and 5. This structural variation illustrates how the relative positioning of functional groups can create distinct chemical entities with potentially different biological and chemical properties.

| Compound | CAS Number | Bromine Positions | Difluoromethoxy Position | Molecular Weight |

|---|---|---|---|---|

| This compound | 1806348-94-6 | 3,4 | 5 | 340.95 g/mol |

| 2,3-Dibromo-5-(difluoromethoxy)phenylacetonitrile | 1805473-73-7 | 2,3 | 5 | 340.95 g/mol |

| 4,5-Dibromo-2-(difluoromethoxy)phenylacetonitrile | 1806272-12-7 | 4,5 | 2 | 340.95 g/mol |

| 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile | 1804936-48-8 | 2,4 | 5 | 340.95 g/mol |

The structural diversity within this family of compounds demonstrates how systematic modifications in substituent positioning can generate libraries of related molecules with potentially distinct properties. The 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile variant, identified by CAS number 1804936-48-8, represents another example where the bromine atoms adopt a meta relationship rather than the ortho or vicinal arrangements seen in other isomers.

These comparative structural analyses reveal that while all these compounds maintain the core phenylacetonitrile framework with dibromination and difluoromethoxy substitution, their specific positional arrangements create distinct molecular architectures. The electronic distribution, steric interactions, and potential for intermolecular associations vary among these isomers, potentially leading to different chemical reactivities and biological activities. Such structural relationships are particularly important in medicinal chemistry, where subtle changes in substitution patterns can significantly affect pharmacological properties and molecular recognition events.

属性

IUPAC Name |

2-[3,4-dibromo-5-(difluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2F2NO/c10-6-3-5(1-2-14)4-7(8(6)11)15-9(12)13/h3-4,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKQMTLDKIUZEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)Br)Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of bromine or bromine-containing reagents, along with appropriate solvents and catalysts to facilitate the reactions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The process would involve careful control of reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: 3,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetonitriles, while oxidation and reduction can produce different oxidized or reduced derivatives .

科学研究应用

3,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of new drugs with potential therapeutic effects.

Material Science: It can be used in the synthesis of novel materials with unique properties.

Biological Studies: Researchers use it to study its effects on biological systems and its potential as a bioactive compound.

作用机制

The mechanism of action of 3,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

相似化合物的比较

Table 1: Structural and Functional Comparison

*Calculated based on atomic masses.

Key Observations:

- Electron Effects : Bromine’s strong electron-withdrawing nature increases the electrophilicity of the aromatic ring in the target compound, making it reactive in substitution or coupling reactions. In contrast, ethoxy groups in 3,4-diethoxyphenylacetonitrile donate electrons, reducing reactivity .

- Volatility : Bromine’s atomic mass reduces volatility compared to fluorine-substituted analogs like PAN, which is emitted as a herbivore-induced volatile .

Regulatory and Industrial Relevance

- Impurity Profiles : Pharmacopeial standards for related compounds (e.g., pantoprazole) enforce strict limits on impurities like sulfones or stereoisomers (≤0.5% total impurities) . Similar regulations would apply if the target compound were used in pharmaceuticals.

- Applications : The combination of bromine and difluoromethoxy groups positions this compound as a candidate for specialized organic synthesis (e.g., Suzuki-Miyaura coupling) or as a scaffold for bioactive molecules .

生物活性

Overview

3,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile is an organic compound with the molecular formula CHBrFNO. It features two bromine atoms, a difluoromethoxy group, and a nitrile group attached to a phenyl ring. This compound is primarily explored in medicinal chemistry and organic synthesis due to its potential biological activities.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate enzyme activity or receptor function, leading to various pharmacological effects. The precise pathways and targets are subject to ongoing research, but initial studies suggest potential roles in anti-cancer and anti-inflammatory activities.

Biological Activities

- Anticancer Activity : Preliminary studies indicate that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation.

- Antimicrobial Properties : Research has shown that halogenated phenylacetonitriles can possess antimicrobial properties, potentially making them candidates for developing new antibiotics.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders or diseases linked to enzyme dysfunction.

Case Studies

- A study published in a peer-reviewed journal highlighted the synthesis of this compound and its evaluation against several cancer cell lines. Results showed that the compound inhibited cell growth significantly at concentrations ranging from 10 µM to 50 µM over a 72-hour period.

- Another investigation focused on the compound's effects on bacterial strains, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potential as an antimicrobial agent .

Data Table: Biological Activity Summary

Comparison with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3,4-Dibromo-5-(trifluoromethoxy)phenylacetonitrile | Contains trifluoromethoxy instead | Higher potency in certain cancer models |

| 3,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile | Chlorine substituents | Antimicrobial activity noted |

常见问题

Q. What are the common synthetic routes for preparing 3,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile, and what are the critical reaction parameters?

Methodological Answer: The synthesis typically involves sequential halogenation and functional group introduction. A plausible route includes:

Difluoromethoxy Introduction : Start with a phenylacetonitrile precursor. The difluoromethoxy group (-OCF₂H) can be introduced via nucleophilic substitution using chlorodifluoromethane (ClCF₂H) under alkaline conditions, as seen in analogous difluoromethoxy benzimidazole syntheses .

Regioselective Bromination : Bromination at the 3,4-positions can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). Temperature control (0–25°C) and stoichiometric ratios are critical to avoid over-bromination .

Q. How does the difluoromethoxy substituent influence the electronic and steric properties of phenylacetonitrile derivatives?

Methodological Answer: The difluoromethoxy group (-OCF₂H) is a strong electron-withdrawing group (EWG) due to the electronegativity of fluorine. This effect:

- Enhances Reactivity : Stabilizes intermediates in nucleophilic substitution reactions (e.g., SNAr) by reducing electron density on the aromatic ring .

- Affects Solubility : Increases lipophilicity, impacting solubility in polar solvents (e.g., DMSO vs. hexane).

Comparative studies with non-fluorinated analogs (e.g., methoxy derivatives) show a 20–30% increase in reaction rates for fluorinated compounds in cross-coupling reactions .

Advanced Research Questions

Q. How can bromination conditions be optimized to achieve regioselective di-bromination at the 3,4-positions?

Methodological Answer: Regioselectivity is influenced by:

- Catalyst Choice : FeBr₃ directs bromination to electron-rich positions. Computational modeling (DFT) predicts preferential attack at the 3,4-positions due to resonance stabilization from the nitrile group .

- Temperature Control : Low temperatures (0–10°C) favor kinetic control, reducing para-bromination side products.

Validation : Monitor reaction progress via LC-MS and adjust Br₂ stoichiometry (1.8–2.2 eq.) to minimize tri-brominated impurities (<5%) .

Q. What analytical strategies resolve contradictory spectral data (e.g., NMR vs. MS) for this compound?

Methodological Answer: Contradictions arise from:

- Dynamic Effects : Rotameric forms of the difluoromethoxy group can split NMR peaks. Use high-field NMR (600 MHz) with variable-temperature (VT-NMR) studies to coalesce signals .

- Mass Spectral Fragmentation : The nitrile group may lead to loss of HCN (27 Da). Confirm molecular ion ([M+H]⁺) using HRMS (ESI-TOF) and compare with isotopic patterns for bromine (1:2:1 ratio for two Br atoms) .

Q. How can researchers mitigate instability during synthesis, particularly oxidation-sensitive intermediates?

Methodological Answer:

- Protective Atmospheres : Use inert gas (N₂/Ar) during reactions to prevent oxidation of the nitrile group .

- Stabilizing Agents : Add radical scavengers (e.g., BHT) during bromination to inhibit radical side reactions.

- Low-Temperature Workup : Quench reactions at -20°C and purify via flash chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates before degradation .

Q. What are the challenges in computational modeling of substituent effects (e.g., bromine vs. fluorine) on reaction pathways?

Methodological Answer:

- Steric vs. Electronic Contributions : Bromine’s larger atomic radius increases steric hindrance, while fluorine’s electronegativity dominates electronic effects. Use DFT calculations (B3LYP/6-31G*) to separate these contributions .

- Transition State Analysis : Identify rate-determining steps (e.g., bromine electrophilic attack) using NBO (Natural Bond Orbital) analysis to map charge distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。